molecular formula C15H9N7S B14495958 6-Azido-2-[2-(4-azidophenyl)ethenyl]-1,3-benzothiazole CAS No. 64858-77-1

6-Azido-2-[2-(4-azidophenyl)ethenyl]-1,3-benzothiazole

Cat. No.: B14495958
CAS No.: 64858-77-1
M. Wt: 319.3 g/mol
InChI Key: HXUCXSUBYFYBSX-UHFFFAOYSA-N
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Description

6-Azido-2-[2-(4-azidophenyl)ethenyl]-1,3-benzothiazole is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features an azido group attached to both the benzothiazole and phenyl rings, making it a versatile molecule for chemical modifications and reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Azido-2-[2-(4-azidophenyl)ethenyl]-1,3-benzothiazole typically involves the following steps:

    Formation of the Benzothiazole Core: The benzothiazole core can be synthesized through the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone.

    Introduction of the Ethenyl Group: The ethenyl group is introduced via a Wittig reaction or a Heck coupling reaction, using appropriate reagents and catalysts.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

6-Azido-2-[2-(4-azidophenyl)ethenyl]-1,3-benzothiazole undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 6-Azido-2-[2-(4-azidophenyl)ethenyl]-1,3-benzothiazole primarily involves its azido groups, which can undergo cycloaddition reactions to form triazoles. These reactions are highly specific and efficient, making the compound useful for bioconjugation and labeling applications. The molecular targets and pathways involved depend on the specific application and the molecules it interacts with .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Azido-2-[2-(4-azidophenyl)ethenyl]-1,3-benzothiazole is unique due to the presence of multiple azido groups, which enhance its reactivity and versatility in various chemical and biological applications. Its ability to form stable triazole linkages through click chemistry makes it particularly valuable for bioconjugation and material science .

Properties

CAS No.

64858-77-1

Molecular Formula

C15H9N7S

Molecular Weight

319.3 g/mol

IUPAC Name

6-azido-2-[2-(4-azidophenyl)ethenyl]-1,3-benzothiazole

InChI

InChI=1S/C15H9N7S/c16-21-19-11-4-1-10(2-5-11)3-8-15-18-13-7-6-12(20-22-17)9-14(13)23-15/h1-9H

InChI Key

HXUCXSUBYFYBSX-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C=CC2=NC3=C(S2)C=C(C=C3)N=[N+]=[N-])N=[N+]=[N-]

Origin of Product

United States

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